[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid
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Overview
Description
[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid: is a chemical compound with a complex structure that includes a morpholine ring, a sulfonyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methyl-4-chlorophenol with morpholine in the presence of a base to form the morpholin-4-yl derivative. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group. Finally, the phenoxyacetic acid moiety is introduced through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Carboxylic acids and sulfoxides.
Reduction: Sulfides and alcohols.
Substitution: Various substituted phenoxyacetic acids.
Scientific Research Applications
Chemistry: In chemistry, [2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying cellular processes and signaling pathways .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. These include anti-inflammatory and antimicrobial properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of [2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
[2-Methyl-4-(morpholin-4-yl)phenoxy]acetic acid: Lacks the sulfonyl group, resulting in different reactivity and biological activity.
[2-Methyl-4-(piperidin-4-ylsulfonyl)phenoxy]acetic acid: Contains a piperidine ring instead of morpholine, affecting its solubility and interaction with proteins.
[2-Methyl-4-(morpholin-4-ylsulfonyl)benzoic acid]: Has a benzoic acid moiety instead of phenoxyacetic acid, altering its chemical properties and applications.
Uniqueness: The presence of both the morpholine ring and the sulfonyl group in [2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid gives it unique chemical properties, such as enhanced solubility and specific reactivity. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-10-8-11(2-3-12(10)20-9-13(15)16)21(17,18)14-4-6-19-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEBSXYGUFCDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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